2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile
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Overview
Description
2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with an aminophenyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aminophenyl ring .
Scientific Research Applications
2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyrazole ring can participate in coordination with metal ions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)acetonitrile: Lacks the pyrazole ring, making it less versatile in certain applications.
4-Aminobenzyl cyanide: Similar structure but different functional groups, leading to distinct reactivity and applications.
Uniqueness
2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile is unique due to its combination of the pyrazole ring and aminophenyl group, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12N4 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-[5-(4-aminophenyl)-2-methylpyrazol-3-yl]acetonitrile |
InChI |
InChI=1S/C12H12N4/c1-16-11(6-7-13)8-12(15-16)9-2-4-10(14)5-3-9/h2-5,8H,6,14H2,1H3 |
InChI Key |
FNPRTTVKGULJCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)N)CC#N |
Origin of Product |
United States |
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